N-((Z)-1-{[(3-methoxypropyl)amino]carbonyl}-2-phenylethenyl)-4-methylbenzamide
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Overview
Description
N-((Z)-1-{[(3-methoxypropyl)amino]carbonyl}-2-phenylethenyl)-4-methylbenzamide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Z)-1-{[(3-methoxypropyl)amino]carbonyl}-2-phenylethenyl)-4-methylbenzamide typically involves multiple steps. One common method is the photoinduced metal-free and highly regioselective intermolecular carboimination. This method introduces amino and carbonyl groups into the C=C double bond in one step, providing a straightforward and green approach .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and regioselective reactions are likely to be employed to ensure efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-((Z)-1-{[(3-methoxypropyl)amino]carbonyl}-2-phenylethenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be mediated by reagents such as CBr4, leading to the formation of C–O and C–S bonds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Substitution reactions can occur, particularly at the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: CBr4 is a common reagent used for oxidative cross-coupling reactions.
Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.
Scientific Research Applications
N-((Z)-1-{[(3-methoxypropyl)amino]carbonyl}-2-phenylethenyl)-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((Z)-1-{[(3-methoxypropyl)amino]carbonyl}-2-phenylethenyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-((Z)-1-{[(3-methoxypropyl)amino]carbonyl}-2-phenylethenyl)-4-methylbenzamide is unique due to its combination of aromatic and aliphatic components, which allows for a wide range of chemical reactions and applications. Its regioselective synthesis and potential for green chemistry applications further distinguish it from similar compounds.
Properties
Molecular Formula |
C21H24N2O3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[(Z)-3-(3-methoxypropylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C21H24N2O3/c1-16-9-11-18(12-10-16)20(24)23-19(15-17-7-4-3-5-8-17)21(25)22-13-6-14-26-2/h3-5,7-12,15H,6,13-14H2,1-2H3,(H,22,25)(H,23,24)/b19-15- |
InChI Key |
OSKUOXCWDMBNBF-CYVLTUHYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCCCOC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCCCOC |
Origin of Product |
United States |
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